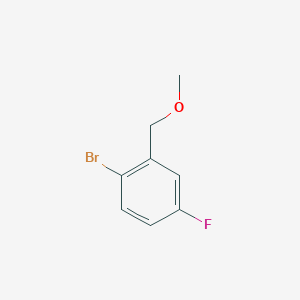

1-Bromo-4-fluoro-2-(methoxymethyl)benzene

Descripción general

Descripción

1-Bromo-4-fluoro-2-(methoxymethyl)benzene is a compound that is closely related to various bromo- and methoxymethyl-substituted benzene derivatives. These compounds are of interest due to their potential applications in organic synthesis, material science, and pharmaceutical chemistry. The compound itself is not directly described in the provided papers, but its structural relatives and synthetic methods offer insights into its potential characteristics and applications.

Synthesis Analysis

The synthesis of related compounds involves multiple steps, including bromination, hydrolysis, cyanidation, methoxylation, and esterification, as demonstrated in the synthesis of methyl 4-bromo-2-methoxybenzoate . Additionally, the synthesis of complex brominated and methoxymethyl-substituted natural products has been achieved through multi-step processes with reasonable overall yields . These methods could potentially be adapted for the synthesis of 1-Bromo-4-fluoro-2-(methoxymethyl)benzene.

Molecular Structure Analysis

The molecular structure of bromo- and methoxymethyl-substituted benzenes has been studied using X-ray crystallography, revealing interactions such as C—H⋯O hydrogen bonds, Br⋯O interactions, and π–π interactions . These interactions are crucial in forming the two-dimensional architectures and three-dimensional packing motifs observed in these compounds. Such structural analyses are essential for understanding the reactivity and properties of 1-Bromo-4-fluoro-2-(methoxymethyl)benzene.

Chemical Reactions Analysis

The reactivity of bromo- and methoxymethyl-substituted benzenes includes nucleophilic substitution reactions, as seen in the preparation of 1-[18F]fluoromethyl-4-methyl-benzene from its bromo analogue . This suggests that 1-Bromo-4-fluoro-2-(methoxymethyl)benzene could undergo similar reactions, potentially leading to the introduction of various functional groups, such as fluorine-containing tags for imaging applications.

Physical and Chemical Properties Analysis

While the physical and chemical properties of 1-Bromo-4-fluoro-2-(methoxymethyl)benzene are not directly reported, the properties of structurally similar compounds can provide some insights. For instance, the light-emitting performance of a related monomer has been investigated, showing specific UV-Vis and fluorescence spectrum characteristics . Such properties are indicative of the potential utility of 1-Bromo-4-fluoro-2-(methoxymethyl)benzene in optoelectronic applications. Additionally, the presence of bromo and methoxymethyl groups can significantly influence the compound's boiling point, solubility, and stability, which are important parameters in chemical synthesis and material science.

Aplicaciones Científicas De Investigación

Synthesis of Biologically Active Compounds

- 1-Bromo-4-fluoro-2-(methoxymethyl)benzene is utilized in the total synthesis of biologically active natural products. For example, it was used in the synthesis of a specific dibromo compound, starting from a related bromo-dimethoxyphenyl compound, demonstrating its utility in complex organic syntheses (Akbaba et al., 2010).

Molecular Electronics

- This compound serves as a precursor in the creation of molecular wires for electronic applications. It's particularly noted for being a simple and accessible building block for thiol end-capped molecular wires, integral in the development of oligo(phenylenevinylene) and oligo(phenyleneethynylene) wires (Stuhr-Hansen et al., 2005).

Antimicrobial Research

- Compounds related to 1-Bromo-4-fluoro-2-(methoxymethyl)benzene, featuring various halogen and methoxy groups on the benzene ring, have been synthesized and tested for antimicrobial properties. These studies highlight the potential of such compounds in developing new antimicrobial agents (Liaras et al., 2011).

Radiopharmaceuticals

- In the field of radiopharmaceuticals, derivatives of 1-Bromo-4-fluoro-2-(methoxymethyl)benzene are synthesized for potential use as bifunctional labeling agents. This indicates its relevance in the preparation of compounds used in medical imaging and diagnostics (Namolingam et al., 2001).

Copolymerization and Polymer Chemistry

- The compound has been used in the synthesis of various copolymers. For instance, it was involved in preparing novel trisubstituted ethylenes and copolymerized with styrene, demonstrating its utility in advanced polymer chemistry (Hussain et al., 2019).

Sterically Protecting Group in Chemistry

- It has been used as a precursor in the preparation of sterically hindered bromobenzene compounds, which are further utilized in stabilizing low-coordinate phosphorus compounds. This underscores its role in synthesizing complex chemical structures (Yoshifuji et al., 1993).

Synthesis of Isoindoles

- The compound is involved in the synthesis of 1-substituted 3-alkoxy-1H-isoindoles, showcasing its application in creating diverse chemical structures for potential pharmaceutical use (Kuroda & Kobayashi, 2015).

Safety And Hazards

Propiedades

IUPAC Name |

1-bromo-4-fluoro-2-(methoxymethyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8BrFO/c1-11-5-6-4-7(10)2-3-8(6)9/h2-4H,5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VZDHNNAARQPBCA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCC1=C(C=CC(=C1)F)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8BrFO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20377721 | |

| Record name | 1-bromo-4-fluoro-2-(methoxymethyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20377721 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

219.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Bromo-4-fluoro-2-(methoxymethyl)benzene | |

CAS RN |

842167-67-3 | |

| Record name | 1-bromo-4-fluoro-2-(methoxymethyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20377721 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-bromo-4-fluoro-2-(methoxymethyl)benzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3'-Methyl-[1,1'-biphenyl]-3-amine hydrochloride](/img/structure/B1271438.png)

![7-Methyl-2-phenylimidazo[1,2-a]pyridine-3-carbaldehyde](/img/structure/B1271444.png)